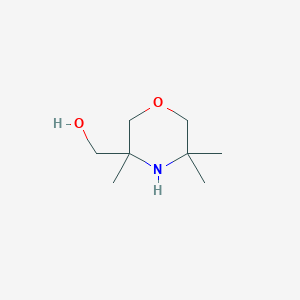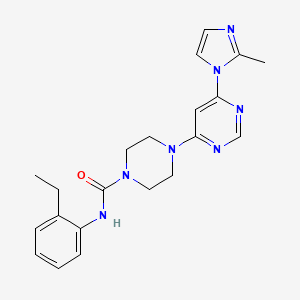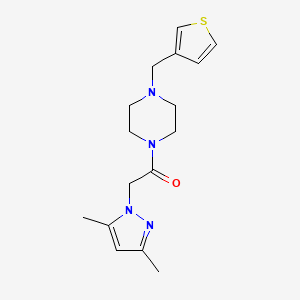![molecular formula C19H15N3O3S2 B2980255 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1798510-91-4](/img/structure/B2980255.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone is a complex organic compound belonging to a class of heterocyclic compounds It is characterized by the presence of benzoxazole and benzothiazole moieties linked through a sulfur bridge to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzoxazole and benzothiazole intermediates through cyclization reactions of corresponding ortho-substituted anilines. These intermediates are then functionalized to introduce thiol and oxo groups, followed by a nucleophilic substitution reaction with azetidine-1-carboxylate under controlled conditions to form the final product.
Industrial Production Methods: While industrial production methods for this compound may vary, they generally employ automated synthesizers and reactors to ensure high yields and purity. The process involves careful control of reaction parameters such as temperature, pressure, and solvent composition. Industrial-scale synthesis also integrates purification steps, including crystallization and chromatography, to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate can oxidize the thiol group to sulfoxide or sulfone.
Reduction: : Reducing agents such as sodium borohydride can convert oxo groups to hydroxyl groups.
Substitution: : Nucleophilic substitution reactions can replace halogen atoms in the benzoxazole or benzothiazole rings with other substituents.
Major Products: The reactions yield products such as sulfoxides, sulfones, alcohols, and various substituted derivatives of the parent compound, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: Biologically, 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone has been studied for its potential as a bioactive molecule. It exhibits properties that may be useful in drug discovery, such as antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals aimed at treating various diseases.
Industry: Industrially, the compound is used in the development of advanced materials and as a catalyst in certain chemical processes. Its structural complexity and functional versatility make it a valuable component in the design of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, and DNA. The compound's structural features enable it to bind selectively to these targets, modulating their activity and influencing various biological pathways. The sulfur and oxo groups play crucial roles in these interactions, often facilitating the formation of stable complexes with the target molecules.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone is unique due to its combined benzoxazole and benzothiazole moieties linked through a sulfur bridge. This distinctive structure imparts unique chemical and biological properties not commonly found in similar compounds.
Similar Compounds
Benzoxazole derivatives: : These share the benzoxazole moiety but lack the benzothiazole and azetidine components.
Benzothiazole derivatives: : These contain the benzothiazole ring but do not include the benzoxazole and azetidine elements.
Azetidine derivatives: : These feature the azetidine ring but are devoid of the benzoxazole and benzothiazole structures.
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(1,3-benzoxazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-17(11-26-18-20-13-5-1-3-7-15(13)25-18)22-9-12(10-22)24-19-21-14-6-2-4-8-16(14)27-19/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJGFRAGCRHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3O2)OC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2980176.png)



![N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2980181.png)

![N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2980184.png)


![Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate](/img/structure/B2980190.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2980191.png)

